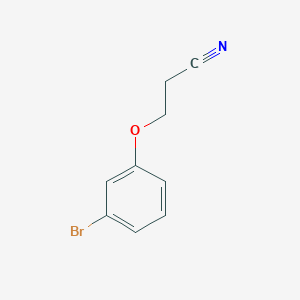![molecular formula C10H11NO5 B1292975 {2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid CAS No. 1035841-15-6](/img/structure/B1292975.png)
{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of acetic acid where one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group . It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .
Synthesis Analysis
The compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The synthesis process was followed by detailed characterization using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Molecular Structure Analysis
The molecular formula of the compound is C10H11NO5 . The compound has been characterized using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Chemical Reactions Analysis
The compound was screened against selected microbes to establish their potential antimicrobial activity . The Schiff base exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.2 . It is stored at a temperature between 28 C .Scientific Research Applications
1. Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid
- Summary of Application : This compound was synthesized and tested for its potential as an antibacterial agent. The need for new drugs is urgent due to the rapid reproduction of infectious bacteria which can cause diseases such as tuberculosis, cholera, pneumonia, and typhoid .
- Methods of Application : The compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde. It was then characterized by ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .
- Results or Outcomes : The compound exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate, which exhibited zero diameter zone of inhibition .
2. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid
- Summary of Application : This compound is a metabolite of the drug 5-APB, also known as “Benzo Fury,” a novel psychoactive substance (NPS) belonging to a new class of synthetic phenethylamines .
- Methods of Application : The synthesis involved six steps: methylation, formylation, Aldol-type condensation, reduction, and hydrolysis reactions .
- Results or Outcomes : The compound was obtained in an overall yield of 11% .
3. Antihypertensive Drug: (4-Hydroxyphenyl)aminoacetic Acid
- Summary of Application : This compound is used as an antihypertensive drug to prevent complications of high blood pressure, such as stroke and myocardial infarction .
- Methods of Application : The compound is administered as a drug, but the specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The compound is reported to have antihypertensive effects, but the source does not provide quantitative data or statistical analyses .
4. Phenolic Antioxidants in Foods
- Summary of Application : Phenolic compounds, which include a variety of structures similar to “{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid”, are widely present in foods and have antioxidant properties .
- Methods of Application : These compounds are naturally present in foods and can also be added as food additives .
- Results or Outcomes : The antioxidant properties of phenolic compounds contribute to the stability and nutritional value of foods .
5. Amino Acids, Resins & Reagents for Peptide Synthesis
- Summary of Application : Amino acids, including those with phenolic groups, are used in the synthesis of peptides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The source does not provide quantitative data or statistical analyses .
6. Chemistry of Phenolic Antioxidants
- Summary of Application : Phenolic compounds, which include a variety of structures similar to “{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid”, are widely present in foods and have antioxidant properties .
- Methods of Application : These compounds are naturally present in foods and can also be added as food additives .
- Results or Outcomes : The antioxidant properties of phenolic compounds contribute to the stability and nutritional value of foods .
Future Directions
properties
IUPAC Name |
2-[2-(2-hydroxyanilino)-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)11-9(13)5-16-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCPTIVDLJXLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

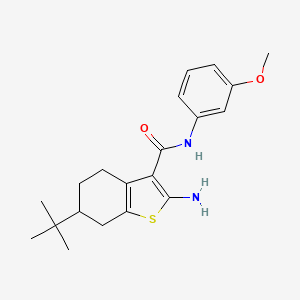
![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
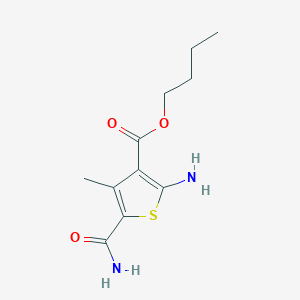
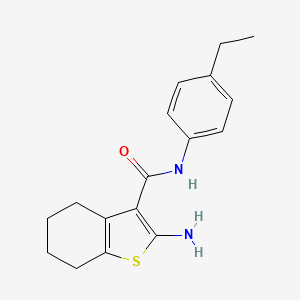


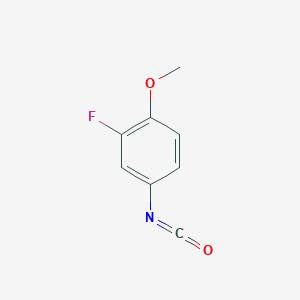
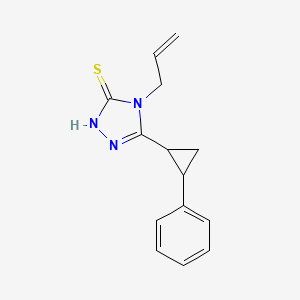
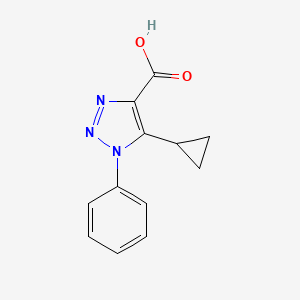
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)

